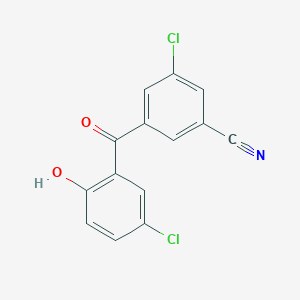
4-Benzyloxy-3'-fluorobiphenyl-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a benzyloxy group at the 4-position, a fluorine atom at the 3’-position, and an aldehyde group at the 3-position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of 4-Benzyloxy-3-fluorophenylboronic Acid: This intermediate can be synthesized by reacting 4-benzyloxy-3-fluorophenylboronic acid with appropriate reagents.
Suzuki-Miyaura Cross-Coupling Reaction: The intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable aryl halide to form the biphenyl structure.
Oxidation: The final step involves the oxidation of the intermediate to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production methods for 4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Benzyloxy-3’-fluorobiphenyl-3-carboxylic acid.
Reduction: Formation of 4-Benzyloxy-3’-fluorobiphenyl-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzyloxy-3-fluorophenylboronic Acid: Similar structure but lacks the aldehyde group.
4-Benzyloxybiphenyl-3-carbaldehyde: Similar structure but lacks the fluorine atom.
3’-Fluorobiphenyl-3-carbaldehyde: Similar structure but lacks the benzyloxy group.
Uniqueness
4-Benzyloxy-3’-fluorobiphenyl-3-carbaldehyde is unique due to the combination of the benzyloxy group, fluorine atom, and aldehyde group in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H15FO2 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
5-(3-fluorophenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C20H15FO2/c21-19-8-4-7-16(12-19)17-9-10-20(18(11-17)13-22)23-14-15-5-2-1-3-6-15/h1-13H,14H2 |
Clave InChI |
AKDNNLPVNTXFJK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=CC=C3)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)



![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)





![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)
